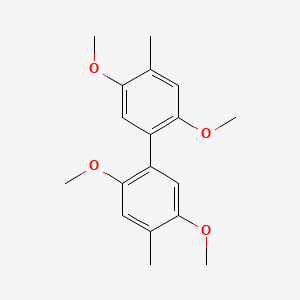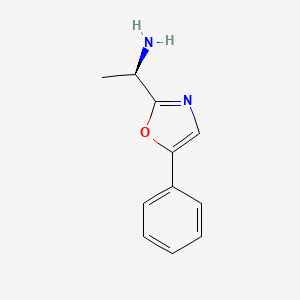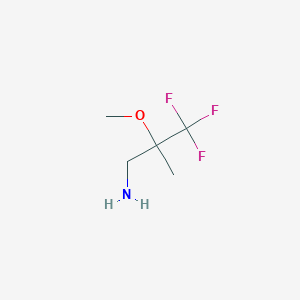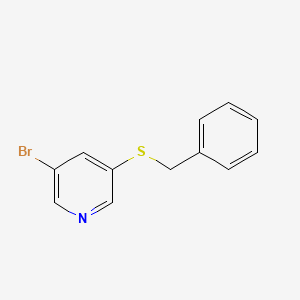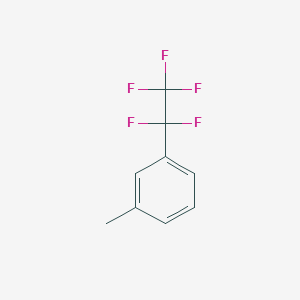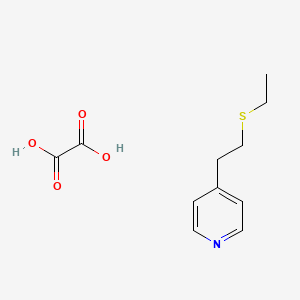
4-(2-ethylsulfanylethyl)pyridine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-ethylsulfanylethyl)pyridine;oxalic acid is a heterocyclic organic compound that features a pyridine ring substituted with an ethylthioethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethylsulfanylethyl)pyridine;oxalic acid typically involves the reaction of pyridine derivatives with ethylthioethyl groups under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
4-(2-ethylsulfanylethyl)pyridine;oxalic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
科学的研究の応用
4-(2-ethylsulfanylethyl)pyridine;oxalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used as a corrosion inhibitor for metals in acidic environments.
作用機序
The mechanism by which 4-(2-ethylsulfanylethyl)pyridine;oxalic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . The molecular pathways involved in its biological activities are still under investigation.
類似化合物との比較
Similar Compounds
Pyridine derivatives: These include compounds like 4-(2-(2-(2-(2-(pyridine-4
特性
CAS番号 |
134480-48-1 |
|---|---|
分子式 |
C11H15NO4S |
分子量 |
257.31 g/mol |
IUPAC名 |
4-(2-ethylsulfanylethyl)pyridine;oxalic acid |
InChI |
InChI=1S/C9H13NS.C2H2O4/c1-2-11-8-5-9-3-6-10-7-4-9;3-1(4)2(5)6/h3-4,6-7H,2,5,8H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
XAHFBCKJNKLTPR-UHFFFAOYSA-N |
SMILES |
CCSCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
正規SMILES |
CCSCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
| 134480-48-1 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Phenyl(pyridin-4-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1651730.png)
![2-[4-(2-Methoxyethyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1651731.png)
![2-phenyl-2-(1H-pyrazol-1-yl)-1-{2-[(1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B1651732.png)
![1-[(2-fluorophenyl)methoxy]-3-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}propan-2-ol](/img/structure/B1651733.png)
![1-[4-(1,3-Dihydro-2-benzofuran-5-carbonyl)piperazin-1-yl]-3,3-dimethylbutan-2-ol](/img/structure/B1651734.png)
![1-(octahydro-2H-1,4-benzoxazin-4-yl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}ethan-1-one](/img/structure/B1651735.png)
![N-[1-[4-(Carbamoylamino)phenyl]ethyl]-3-[5-(2,6-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B1651740.png)
![3-cyclopropyl-1-[(1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methyl]urea](/img/structure/B1651741.png)
![4-{[2-(furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-[(1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B1651742.png)
